molecular formula C7H8BFO2 B1439148 [(3-Fluorophenyl)methyl]boronic acid CAS No. 238765-10-1

[(3-Fluorophenyl)methyl]boronic acid

Cat. No. B1439148
M. Wt: 153.95 g/mol
InChI Key: WKNVBMVZEYNEHU-UHFFFAOYSA-N
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Description

[(3-Fluorophenyl)methyl]boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light yellow crystal powder .


Synthesis Analysis

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The linear formula of [(3-Fluorophenyl)methyl]boronic acid is FC6H4B(OH)2 . Its molecular weight is 139.92 .


Chemical Reactions Analysis

Boronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling reactions , which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .


Physical And Chemical Properties Analysis

The melting point of [(3-Fluorophenyl)methyl]boronic acid is 214-218 °C (lit.) . Its density is 1.3±0.1 g/cm^3 . The boiling point is 271.4±42.0 °C at 760 mmHg .

Safety And Hazards

[(3-Fluorophenyl)methyl]boronic acid is classified as Eye Damage 1, Skin Corrosion 1B, and STOT SE 3 . It is harmful if swallowed and causes skin irritation and serious eye damage . It may cause respiratory irritation .

Future Directions

[(3-Fluorophenyl)methyl]boronic acid has been recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It has also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists . These applications suggest potential future directions in the fields of materials science and medicinal chemistry.

properties

IUPAC Name

(3-fluorophenyl)methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNVBMVZEYNEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC(=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666655
Record name [(3-Fluorophenyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3-Fluorophenyl)methyl]boronic acid

CAS RN

238765-10-1
Record name [(3-Fluorophenyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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